molecular formula C14H22O5 B14526173 Acetic acid;(2,5-dimethoxy-4-propan-2-ylphenyl)methanol CAS No. 62487-26-7

Acetic acid;(2,5-dimethoxy-4-propan-2-ylphenyl)methanol

Cat. No.: B14526173
CAS No.: 62487-26-7
M. Wt: 270.32 g/mol
InChI Key: FXCXHNJTGICZNZ-UHFFFAOYSA-N
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Description

Acetic acid;(2,5-dimethoxy-4-propan-2-ylphenyl)methanol is a compound that combines the properties of acetic acid and a substituted phenylmethanol Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste The phenylmethanol component, specifically 2,5-dimethoxy-4-propan-2-ylphenylmethanol, is a substituted aromatic alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2,5-dimethoxy-4-propan-2-ylphenyl)methanol can be achieved through several synthetic routes. One common method involves the esterification of acetic acid with 2,5-dimethoxy-4-propan-2-ylphenylmethanol under acidic conditions. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2,5-dimethoxy-4-propan-2-ylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The phenylmethanol component can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The acetic acid component can be reduced to form ethanol.

    Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2,5-dimethoxy-4-propan-2-ylbenzaldehyde or 2,5-dimethoxy-4-propan-2-ylbenzoic acid.

    Reduction: Ethanol and 2,5-dimethoxy-4-propan-2-ylphenylmethanol.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Acetic acid;(2,5-dimethoxy-4-propan-2-ylphenyl)methanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid;(2,5-dimethoxy-4-propan-2-ylphenyl)methanol involves its interaction with specific molecular targets and pathways. The acetic acid component can act as a proton donor, participating in acid-base reactions. The phenylmethanol component can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in industry and everyday life.

    Phenylmethanol: An aromatic alcohol used as a solvent and intermediate in organic synthesis.

    2,5-Dimethoxyphenylmethanol:

Uniqueness

Acetic acid;(2,5-dimethoxy-4-propan-2-ylphenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62487-26-7

Molecular Formula

C14H22O5

Molecular Weight

270.32 g/mol

IUPAC Name

acetic acid;(2,5-dimethoxy-4-propan-2-ylphenyl)methanol

InChI

InChI=1S/C12H18O3.C2H4O2/c1-8(2)10-6-11(14-3)9(7-13)5-12(10)15-4;1-2(3)4/h5-6,8,13H,7H2,1-4H3;1H3,(H,3,4)

InChI Key

FXCXHNJTGICZNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)OC)CO)OC.CC(=O)O

Origin of Product

United States

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